molecular formula C8H10N2O2 B1391444 Methyl 5,6-dimethylpyrazine-2-carboxylate CAS No. 1234504-26-7

Methyl 5,6-dimethylpyrazine-2-carboxylate

Cat. No.: B1391444
CAS No.: 1234504-26-7
M. Wt: 166.18 g/mol
InChI Key: YZSURIIGEIGSDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 5,6-dimethylpyrazine-2-carboxylate consists of a pyrazine ring with two methyl groups and a carboxylate group . The molecular formula is C8H10N2O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.17700 . The PubChem Substance ID is 46242657 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5,6-dimethylpyrazine-2-carboxylate is a derivative of pyrazine, a heterocyclic aromatic organic compound. Research into similar pyrazine derivatives has revealed various chemical properties and synthesis methods. For instance, the study by Ehler, Robins, and Meyer (1977) explored the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, demonstrating the chemical transformation of related pyrazine compounds (Ehler, Robins, & Meyer, 1977). Similarly, Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically important pyrazole-4-carboxylic acid derivative, providing insights into the structural and spectral properties of these compounds (Viveka et al., 2016).

Metabolism and Biological Effects

Liang et al. (2022) investigated the metabolites of 2,3,5-trimethylpyrazine in human urine, identifying various pyrazine carboxylic acids as dominant metabolites. This study highlights the metabolic processing of pyrazine derivatives in the human body, which can be relevant for understanding the biological effects of this compound (Liang et al., 2022).

Electrochemical Properties

Research by Feldman et al. (1995) on the electrochemical oxidation of nitrogen-containing heterocyclic compounds, including pyrazines, provides insights into the electrochemical properties of these compounds. Such studies can inform the potential applications of this compound in various chemical processes (Feldman et al., 1995).

Crystallography and Molecular Structure

The crystal structure and molecular configuration of similar pyrazine derivatives have been a focus of research. For example, Saeed, Arshad, and Flörke (2012) studied the crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, providing valuable information on the molecular arrangement and bonding in pyrazine derivatives (Saeed, Arshad, & Flörke, 2012).

Properties

IUPAC Name

methyl 5,6-dimethylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(2)10-7(4-9-5)8(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSURIIGEIGSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673185
Record name Methyl 5,6-dimethylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234504-26-7
Record name Methyl 5,6-dimethylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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